4-(Difluoromethoxy)-3-methoxybenzohydrazide
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Overview
Description
4-(Difluoromethoxy)-3-methoxybenzohydrazide is a chemical compound characterized by the presence of difluoromethoxy and methoxy functional groups attached to a benzene ring, along with a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methoxybenzohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-difluoromethoxy-3-hydroxybenzaldehyde.
O-Alkylation: The hydroxyl group is alkylated using an appropriate alkylating agent.
Oxidation: The resulting intermediate undergoes oxidation to form the corresponding carboxylic acid.
N-Acylation: The carboxylic acid is then converted to the hydrazide through an N-acylation reaction using hydrazine or its derivatives.
Industrial Production Methods: For industrial-scale production, the use of sodium hydroxide as an alkali in the final step of the synthesis has been found to be more economical and efficient compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-3-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxybenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(Difluoromethoxy)-4-methoxybenzoic acid: This compound shares similar functional groups but differs in its overall structure and properties.
Difluoromethoxylated Ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles and have distinct chemical behaviors compared to 4-(Difluoromethoxy)-3-methoxybenzohydrazide.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to inhibit specific cellular pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O3/c1-15-7-4-5(8(14)13-12)2-3-6(7)16-9(10)11/h2-4,9H,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQICIEIKDVKXMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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